molecular formula C20H29N5O3 B1196414 Urapidil CAS No. 34661-75-1

Urapidil

Cat. No.: B1196414
CAS No.: 34661-75-1
M. Wt: 387.5 g/mol
InChI Key: ICMGLRUYEQNHPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of urapidil involves multiple steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to produce 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to form 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound reacts with 1-(2-methoxyphenyl)piperazine hydrochloride to yield this compound .

Industrial Production Methods: In industrial settings, this compound hydrochloride injections are prepared by mixing this compound hydrochloride with an osmotic pressure regulator and an acid-base buffer pair. The pH is adjusted to 5.9-6.5 to enhance stability. The temperature during the preparation process is controlled to be below 60°C to prevent degradation .

Chemical Reactions Analysis

Types of Reactions: Urapidil undergoes various chemical reactions, including addition, substitution, and complexation reactions. For instance, the addition reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by ytterbium triflate in acetonitrile, forms a key intermediate .

Common Reagents and Conditions:

    Addition Reaction: Catalyzed by ytterbium triflate in acetonitrile.

    Substitution Reaction: Involves thionyl chloride and 1-(2-methoxyphenyl)piperazine hydrochloride.

Major Products: The primary product of these reactions is this compound itself, which is confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Scientific Research Applications

Treatment of Hypertension

Urapidil is primarily used for managing both acute and chronic hypertension. Studies have demonstrated its effectiveness in lowering systolic blood pressure significantly:

  • Oral Administration : A study showed that this compound at a dose of 120 mg once daily reduced blood pressure from 161/102 mmHg to 139/90 mmHg (p < 0.001) .
  • Intravenous Administration : In elderly patients with hypertension and heart failure, this compound was associated with lower mean systolic blood pressure compared to nitroglycerin (110.1 mmHg vs. 126.4 mmHg, p = 0.022) .

Acute Heart Failure

This compound has shown promising results in treating acute heart failure, particularly in patients with concurrent hypertension:

  • Efficacy : In a randomized controlled trial, patients receiving this compound exhibited improved cardiac function (left ventricular ejection fraction increased from baseline) and lower levels of N-terminal pro b-type natriuretic peptide after treatment .
  • Safety Profile : The treatment was well-tolerated with fewer adverse events such as headache and tachycardia compared to nitroglycerin .

Comparative Efficacy

A comprehensive comparison of this compound with other antihypertensive agents indicates its favorable profile:

Drug Response Rate (%) Adverse Effects
This compound40 - 70Dizziness, headache, nausea
NitroglycerinVariableHeadache, hypotension
MetoprololVariableFatigue, bradycardia
CaptoprilVariableCough, hyperkalemia

This table illustrates that while this compound has a comparable response rate to established antihypertensive drugs, it tends to have a more favorable side effect profile.

Case Studies and Clinical Trials

Several notable studies highlight the clinical applications of this compound:

  • A study involving older patients with acute heart failure demonstrated that this compound not only lowered blood pressure effectively but also improved cardiac output and left ventricular function without significant adverse effects .
  • Another trial compared intravenous this compound with nitroglycerin in hypertensive emergencies and found that this compound provided better hemodynamic stability and fewer side effects .

Mechanism of Action

Comparison with Similar Compounds

    Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.

    Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.

    Doxazosin: Similar to prazosin but with a longer duration of action.

Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .

Biological Activity

Urapidil is a pharmacological agent primarily used in the treatment of hypertension. It exhibits unique biological activities, acting as an antihypertensive agent through multiple mechanisms, including alpha-1 adrenergic receptor blockade and central nervous system effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by blocking postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Additionally, it has central effects that modulate the activity of cerebral centers responsible for cardiovascular regulation, thereby inhibiting sympathetic tone .

Key Mechanisms:

  • Alpha-1 Receptor Blockade: Reduces vasoconstriction.
  • Central Nervous System Modulation: Lowers sympathetic outflow.
  • Serotonin Receptor Interaction: Involved in the modulation of blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a biphasic elimination pattern after intravenous administration. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution0.8 (0.6-1.2) l/kg
Plasma Protein Binding80%
Half-Life (Distribution Phase)~35 minutes
Half-Life (Elimination Phase)2.7 (1.8-3.9) hours
Renal Excretion50-70% as metabolites

This compound is predominantly metabolized in the liver, with its metabolites contributing minimally to its antihypertensive effects .

Clinical Efficacy

Case Study: Intravenous this compound in Hypertensive Emergencies

A study compared intravenous this compound with nitroglycerin in older patients with hypertensive emergencies. The findings indicated that this compound resulted in significantly lower systolic blood pressure (SBP) without altering heart rate:

  • Mean SBP (Day 7):
    • This compound: 110.1 ± 6.5 mm Hg
    • Nitroglycerin: 126.4 ± 8.1 mm Hg
  • Left Ventricular Ejection Fraction Improvement:
    • This compound: 62.2 ± 3.4%
    • Nitroglycerin: 51.0 ± 2.4%

These results suggest that this compound not only effectively manages blood pressure but also preserves cardiac function better than traditional treatments .

Anti-inflammatory and Antioxidant Properties

Recent research explored the anti-inflammatory and antioxidant properties of this compound in a model of ovarian torsion detorsion injury in rats:

Treatment GroupSOD LevelsMDA LevelsIL-1β Immunopositivity
T/D GroupDecreasedIncreasedHigh
T/D + this compound (0.5 mg/kg)ElevatedNo significant changeModerate
T/D + this compound (5 mg/kg)Significantly elevatedDecreasedLow

The study concluded that this compound treatment significantly mitigated oxidative stress and inflammatory markers, demonstrating its potential beyond cardiovascular applications .

Safety Profile

This compound has been shown to have a favorable safety profile in clinical settings:

  • Adverse Events: Fewer headaches and instances of tachycardia compared to nitroglycerin.
  • Long-term Outcomes: No significant differences in rehospitalization or mortality rates between treatment groups .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms underlying Urapidil’s antihypertensive effects, and how can these be experimentally validated?

this compound exerts dual mechanisms: peripheral α1-adrenoceptor blockade and central serotonin 5-HT1A receptor activation, leading to vasodilation and sympathoinhibition . To validate these, researchers should employ in vitro receptor-binding assays (e.g., radioligand competition studies for α1-adrenoceptors) and in vivo models measuring blood pressure responses after selective receptor antagonism (e.g., using 5-HT1A antagonists like WAY-100635). Electroencephalogram (EEG) or microdialysis in animal models can confirm central nervous system involvement .

Q. What are the standard outcome measures for evaluating this compound’s efficacy in acute heart failure (AHF) trials?

Key endpoints include:

  • Hemodynamic parameters : Systolic blood pressure (SBP), cardiac index (CI), left ventricular ejection fraction (LVEF) .
  • Biomarkers : NT-proBNP levels to assess cardiac stress .
  • Organ function : Liver enzymes (ALT/AST) and creatinine for renal safety . Trials should adhere to CONSORT guidelines, with stratified randomization for comorbidities like diabetes, where this compound’s safety profile is advantageous .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound’s plasma concentration and its observed therapeutic effects?

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is critical. This compound’s protein-binding kinetics may explain mismatches between total plasma levels and free drug availability . Researchers should:

  • Measure binding rate constants using equilibrium dialysis or ultrafiltration.
  • Develop a two-compartment model distinguishing bound vs. free drug.
  • Corrogate in vitro binding data with in vivo hemodynamic responses in animal models . Meta-analyses integrating small-sample data (e.g., subgroup analyses by renal/hepatic function) can further clarify dose-response relationships .

Q. What methodological strategies mitigate bias in meta-analyses comparing this compound to traditional therapies like nitroglycerin?

  • Strict inclusion criteria : Limit to randomized controlled trials (RCTs) with blinded outcome assessment .
  • Sensitivity analyses : Exclude studies with high risk of design flaws (e.g., unreported randomization methods).
  • Ethnic variability adjustment : Use mixed-effects models to account for geographic bias (e.g., Chinese vs. global populations) .
  • Publication bias assessment : Funnel plots and Egger’s test to detect missing studies .

Q. How should multi-center trials be designed to assess this compound’s efficacy across diverse populations?

  • PICO framework : Define Population (e.g., elderly hypertensive AHF patients), Intervention (this compound dosing protocols), Comparison (nitroglycerin/other vasodilators), Outcomes (30-day mortality, LVEF improvement) .
  • Ethnic stratification : Pre-specify subgroups by genetic/regional factors (e.g., CYP2D6 metabolizer status affecting drug clearance) .
  • Data harmonization : Centralized labs for biomarker analysis (NT-proBNP) to reduce inter-site variability .

Q. Methodological Considerations

  • FINER criteria : Ensure questions are Feasible (e.g., access to protein-binding assays), Interesting (mechanistic novelty), Novel (comparisons with newer vasodilators), Ethical (renal/hepatic monitoring), and Relevant (clinical guidelines updates) .
  • Pre-registration : Submit analysis plans specifying statistical methods (e.g., Cox regression for survival outcomes) and handling of missing data (multiple imputation) before trial initiation .

Properties

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMGLRUYEQNHPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9021425
Record name Urapidil
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34661-75-1
Record name Urapidil
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Record name Urapidil [INN:BAN:JAN]
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Record name Urapidil
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Retrosynthesis Analysis

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